Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate
CAS No.: 1269421-67-1
Cat. No.: VC2797483
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269421-67-1 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14) |
| Standard InChI Key | SQAPOAWGYNTVAH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O |
| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O |
Introduction
Chemical Structure and Properties
Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate (CAS No. 1269421-67-1) possesses the molecular formula C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol. Its IUPAC name is methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate, highlighting an important structural feature: the compound exists in tautomeric forms where the 4-hydroxy form (as reflected in the common name) and the 4-oxo form (as in the IUPAC name) exist in equilibrium.
The structure consists of a quinazoline core with three key substitutions:
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A hydroxyl group at position 4 (which exists in tautomeric equilibrium with the oxo form)
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A methyl group at position 6
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A methyl carboxylate (ester) group at position 8
This unique substitution pattern contributes to its chemical reactivity and potential biological activity. The 4-hydroxy/4-oxo group can participate in hydrogen bonding interactions, while the ester functionality provides a versatile handle for further chemical modifications.
Table 1: Key Chemical Properties of Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.21 g/mol | |
| CAS Number | 1269421-67-1 | |
| IUPAC Name | methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate | |
| Standard InChI | InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14) | |
| Standard InChIKey | SQAPOAWGYNTVAH-UHFFFAOYSA-N | |
| SMILES | CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O | |
| Physical State | Typically a solid (inferred from similar compounds) | - |
Analytical Characterization Methods
The identification and characterization of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate can be achieved through various analytical techniques commonly employed for organic compounds:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation. For methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, characteristic signals would include:
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Methyl group protons at position 6 (typically appearing as a singlet)
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Methyl ester protons (typically a singlet around 3.8-4.0 ppm)
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Aromatic protons with characteristic coupling patterns
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The exchangeable proton of the 4-hydroxy group (if present in the tautomeric form)
Infrared (IR) spectroscopy would reveal characteristic bands for the ester carbonyl (typically around 1700-1750 cm⁻¹) and the quinazoline ring structure.
Mass spectrometry would confirm the molecular weight (expected at 218.21 g/mol) and provide fragmentation patterns consistent with the proposed structure.
Chromatographic Methods
X-ray Crystallography
If suitable crystals can be obtained, X-ray crystallography would provide definitive three-dimensional structural information, including bond lengths, angles, and the preferred tautomeric form in the solid state.
Future Research Directions
Given the limited specific information available on methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, several promising research directions emerge:
Synthesis Optimization
Development of efficient, scalable, and environmentally friendly synthetic routes to methyl 4-hydroxy-6-methylquinazoline-8-carboxylate would facilitate further research on this compound. Green chemistry approaches, such as solvent-free conditions or the use of renewable catalysts, align with current trends in pharmaceutical synthesis.
Comprehensive Biological Evaluation
Systematic screening of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate against various biological targets would help establish its activity profile. Priority areas could include:
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Cancer cell line panels
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Antimicrobial assays against clinically relevant pathogens
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Anti-inflammatory models
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Enzyme inhibition assays, particularly for kinases and other cancer-relevant targets
Structure-Activity Relationship Studies
Creation of a focused library of derivatives with strategic modifications at various positions would help establish structure-activity relationships. Key modifications might include:
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Alternative substituents at position 6
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Different ester groups at position 8
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Modifications to the 4-hydroxy functionality
Mechanistic Studies
If biological activity is confirmed, detailed investigations into the mechanism of action would be valuable. These might include:
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Target identification through affinity-based approaches
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Computational modeling of protein-ligand interactions
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Cell-based mechanistic studies
Table 5: Proposed Research Priorities for Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate
| Research Area | Specific Objectives | Expected Outcomes | Technical Approaches |
|---|---|---|---|
| Chemical Synthesis | Develop efficient synthetic routes | Improved accessibility for research | Green chemistry, flow chemistry |
| Biological Activity | Establish activity profile | Identification of promising applications | High-throughput screening, cell-based assays |
| Structure-Activity Relationships | Understand impact of structural modifications | Design guidelines for improved analogs | Medicinal chemistry, computational modeling |
| Mechanism of Action | Identify biological targets | Understanding of molecular interactions | Proteomics, X-ray crystallography, molecular dynamics |
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